molecular formula C18H13N3O5S2 B3004249 (Z)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide CAS No. 303056-05-5

(Z)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide

Cat. No.: B3004249
CAS No.: 303056-05-5
M. Wt: 415.44
InChI Key: BOGOKEIYOCUUOF-DHDCSXOGSA-N
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Description

“(Z)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide” is a synthetic thiazolidinone derivative characterized by a rhodanine-3-acetic acid core modified with a 4-methoxybenzylidene group at the C5 position and a 3-nitrobenzamide substituent at the N3 position. The compound is commercially available (CAS: 303056-05-5) and has been studied for applications in medicinal chemistry, particularly in cancer and antimicrobial research .

Properties

IUPAC Name

N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O5S2/c1-26-14-7-5-11(6-8-14)9-15-17(23)20(18(27)28-15)19-16(22)12-3-2-4-13(10-12)21(24)25/h2-10H,1H3,(H,19,22)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGOKEIYOCUUOF-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide typically involves the condensation of 4-methoxybenzaldehyde with 2-thioxothiazolidin-4-one in the presence of a base, followed by the reaction with 3-nitrobenzoyl chloride. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Studies have indicated its ability to inhibit tyrosinase, an enzyme involved in melanin synthesis, suggesting its use in treating hyperpigmentation disorders .

Medicine

In medicine, this compound has been investigated for its anti-inflammatory and anti-cancer properties. Its ability to modulate specific molecular pathways makes it a promising candidate for therapeutic applications .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in the pharmaceutical and cosmetic industries are particularly noteworthy due to its biological activities.

Mechanism of Action

The mechanism of action of (Z)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, its inhibition of tyrosinase is achieved through competitive binding to the enzyme’s active site, preventing the conversion of tyrosine to melanin. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and signaling pathways .

Comparison with Similar Compounds

Key Observations:

  • Synthetic Efficiency : Compound 5c achieved a higher yield (71.0%) than fluorinated analog I31 (45.2%), suggesting that methoxy groups may favor synthetic accessibility .
  • Thermal Stability : Melting points for analogs range from 239°C to >260°C, indicating robust crystalline structures influenced by substituent polarity and hydrogen bonding .

Anticancer Activity:

  • Compound I31 (4-fluorobenzylidene) demonstrated anticancer activity, though its mechanism remains unelucidated .
  • The nitro group in the target compound may enhance cytotoxicity compared to methoxy or hydroxy analogs, as nitro groups are known to participate in redox cycling and DNA damage .

Antimicrobial Activity:

  • Indole-containing analogs (e.g., 5d) showed low cytotoxicity and selectivity against microbial targets, suggesting that bulky aromatic substituents (e.g., indole vs. methoxybenzylidene) reduce host cell toxicity .

DDX3 Helicase Inhibition:

  • The target compound’s nitro group could modulate similar interactions.

Biological Activity

(Z)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide is a compound belonging to the thiazolidinone family, which is known for its diverse biological activities. This article explores the biological activities of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, as well as its mechanisms of action and structure-activity relationships.

Chemical Structure and Properties

The compound's structure includes a thiazolidinone core with a methoxybenzylidene substituent and a nitro group. The molecular formula is C15H14N2O3SC_{15}H_{14}N_2O_3S with a molecular weight of approximately 302.35 g/mol. The presence of the thioxo group and the methoxy substituent may enhance its biological activity.

Antimicrobial Activity

Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinones have shown antibacterial activity against various Gram-positive and Gram-negative bacteria, often exceeding the efficacy of standard antibiotics like ampicillin.

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

CompoundMIC (mg/mL)MBC (mg/mL)Bacteria Tested
Compound A0.004 - 0.030.008 - 0.06E. coli, En. cloacae
Compound B0.0150.030S. aureus, B. cereus

These findings suggest that this compound could be effective against resistant bacterial strains.

Anticancer Activity

Thiazolidinones have been reported to possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells. The specific compound may similarly influence cancer cell viability.

Case Study: Anticancer Effects
A study demonstrated that thiazolidinone derivatives inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells, by inducing apoptosis via the mitochondrial pathway.

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : It can modulate nuclear receptors involved in inflammatory responses and metabolic processes.
  • Signal Transduction Pathways : The compound may affect various signaling pathways, leading to altered gene expression related to cell survival and apoptosis.

Structure-Activity Relationship (SAR)

Research indicates that modifications in the chemical structure significantly affect the biological activity of thiazolidinone derivatives. The presence of electron-donating groups, such as methoxy groups, enhances antimicrobial activity by improving solubility and receptor binding affinity.

Table 2: Structure-Activity Relationship Insights

SubstituentEffect on Activity
Methoxy GroupIncreased solubility and activity
Nitro GroupEnhanced cytotoxicity
Thioxo GroupCritical for enzyme interaction

Toxicological Profile

Preliminary toxicity assessments indicate that thiazolidinone derivatives exhibit low toxicity profiles with no significant mutagenic or carcinogenic effects observed in vitro. The predicted oral toxicity (LD50) values suggest a favorable safety margin for potential therapeutic applications.

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